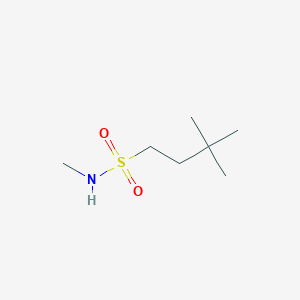![molecular formula C15H15ClN2O B13189606 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is an organic compound with the molecular formula C15H15ClN2O It is a derivative of acetamide and contains both amino and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide typically involves the reaction of 4-chlorobenzylamine with phenylacetic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 4-chlorobenzylamine reacts with the carboxyl group of phenylacetic acid to form the amide bond. This reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and may require solvents like dichloromethane (DCM) or dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and adjust reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism by which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-phenylacetamide: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
4-Chlorobenzylamine: Contains the chlorophenyl group but lacks the acetamide moiety.
Phenylacetic acid: The parent compound from which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is derived.
Uniqueness
This compound is unique due to the presence of both the amino and chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H15ClN2O |
|---|---|
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H15ClN2O/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,18,19) |
InChI-Schlüssel |
JMJFHAQBHWEMLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)








![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)



